molecular formula C10H15N5O10P2 B218147 Zidovudine diphosphate CAS No. 106060-89-3

Zidovudine diphosphate

Cat. No. B218147
CAS RN: 106060-89-3
M. Wt: 427.2 g/mol
InChI Key: QOYVAFWJURKBJG-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zidovudine diphosphate is a synthetic nucleoside analogue that was developed in the 1980s as a potential treatment for HIV infection. It was the first drug approved by the US Food and Drug Administration (FDA) for the treatment of HIV/AIDS. Zidovudine diphosphate is a prodrug that is converted to its active form, zidovudine triphosphate, in the body. The active form inhibits the reverse transcriptase enzyme, which is essential for the replication of HIV.

Mechanism of Action

Zidovudine diphosphate inhibits the reverse transcriptase enzyme by acting as a chain terminator. The drug is incorporated into the growing viral DNA chain, but lacks the 3'-OH group required for further extension of the chain. This results in premature termination of the viral DNA synthesis and ultimately leads to the inhibition of HIV replication.
Biochemical and Physiological Effects:
Zidovudine diphosphate has been shown to reduce the viral load and increase the CD4+ T cell counts in HIV-infected individuals. However, the drug can also have adverse effects on the bone marrow, resulting in anemia and neutropenia. Zidovudine diphosphate can also cause mitochondrial toxicity, leading to muscle weakness and wasting.

Advantages and Limitations for Lab Experiments

Zidovudine diphosphate has several advantages for laboratory experiments, including its well-established mechanism of action and its availability as a commercial drug. However, the drug can be expensive and may have limited solubility in aqueous solutions. In addition, the use of zidovudine diphosphate in laboratory experiments may be restricted due to ethical considerations and the need for appropriate safety precautions.

Future Directions

There are several future directions for the research on zidovudine diphosphate. One area of focus is the development of new nucleoside analogues with improved efficacy and reduced toxicity. Another area of interest is the investigation of the molecular mechanisms of HIV resistance to zidovudine diphosphate and other antiretroviral drugs. In addition, zidovudine diphosphate may have potential applications in the treatment of other viral infections, such as hepatitis B and C.

Synthesis Methods

Zidovudine diphosphate is synthesized by the reaction of the nucleoside precursor, 3'-azido-3'-deoxythymidine (AZT), with pyrophosphate. The reaction takes place in the presence of a catalyst, such as triethylamine, and is carried out under anhydrous conditions. The resulting product is purified by column chromatography and characterized by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

Zidovudine diphosphate has been extensively studied in the laboratory and in clinical trials for its antiretroviral activity against HIV. It has also been used as a tool in various research studies to investigate the molecular mechanisms of HIV replication and the development of drug resistance. In addition, zidovudine diphosphate has been used in combination with other antiretroviral drugs to improve the efficacy of HIV treatment.

properties

CAS RN

106060-89-3

Product Name

Zidovudine diphosphate

Molecular Formula

C10H15N5O10P2

Molecular Weight

427.2 g/mol

IUPAC Name

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C10H15N5O10P2/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(24-8)4-23-27(21,22)25-26(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1

InChI Key

QOYVAFWJURKBJG-XLPZGREQSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)N=[N+]=[N-]

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)N=[N+]=[N-]

Other CAS RN

106060-89-3

synonyms

3'-azido-3'-deoxythymidine 5'-diphosphate
AZTDP

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.